molecular formula C14H12ClF2N5 B8551035 5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide hydrochloride CAS No. 1426309-48-9

5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide hydrochloride

Cat. No. B8551035
CAS RN: 1426309-48-9
M. Wt: 323.73 g/mol
InChI Key: SAYWMFNKUAMSSN-UHFFFAOYSA-N
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Description

The compound “5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide hydrochloride” is a complex organic molecule that contains several functional groups. It has a pyrazolo[3,4-b]pyridine core, which is a type of nitrogen-containing heterocycle. This core is substituted with a fluorobenzyl group at the 1-position and a carboximidamide group at the 3-position. Additionally, there are fluorine atoms at the 5-position of the pyrazolo[3,4-b]pyridine ring and the 2-position of the benzyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the fluorobenzyl and carboximidamide groups. Fluorinated pyridines can be synthesized using various methods, such as the Umemoto reaction and the Balts-Schiemann reaction .


Molecular Structure Analysis

The presence of multiple nitrogen atoms in the molecule suggests that it could participate in hydrogen bonding, either as a hydrogen bond donor or acceptor. The fluorine atoms are highly electronegative, which could result in the formation of polar bonds and influence the overall polarity of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For instance, the carboximidamide group could potentially undergo hydrolysis to form a carboxylic acid and an amine. The fluorine atoms could also be displaced in nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of fluorine atoms could increase its lipophilicity, which could influence its solubility and permeability. The nitrogen-containing heterocycle could also contribute to its basicity .

properties

CAS RN

1426309-48-9

Molecular Formula

C14H12ClF2N5

Molecular Weight

323.73 g/mol

IUPAC Name

5-fluoro-1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridine-3-carboximidamide;hydrochloride

InChI

InChI=1S/C14H11F2N5.ClH/c15-9-5-10-12(13(17)18)20-21(14(10)19-6-9)7-8-3-1-2-4-11(8)16;/h1-6H,7H2,(H3,17,18);1H

InChI Key

SAYWMFNKUAMSSN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=C(C=C(C=N3)F)C(=N2)C(=N)N)F.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

406.0 g (1.50 mol) of the compound from Example 8 were suspended in 2.08 1 of ethanol. Subsequently, 54.1 g (0.30 mol) of sodium methoxide in methanol (30%) were added and the mixture was stirred at room temperature overnight. 88.4 g (1.65 mol) of ammonium chloride were added, and the mixture was heated to 65° C. and stirred at 65° C. for 3.5 h. The solvents were distilled off and the residue was stirred with 1.6 1 of ethyl acetate overnight. The precipitated solids were filtered off with suction, washed twice with 140 ml each time of ethyl acetate and dried in a vacuum drying cabinet at 50° C. under a gentle nitrogen stream. This gave 441.4 g (90.7% of theory) of the title compound.
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406 g
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54.1 g
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88.4 g
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